![molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2](/img/structure/B2392245.png)

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

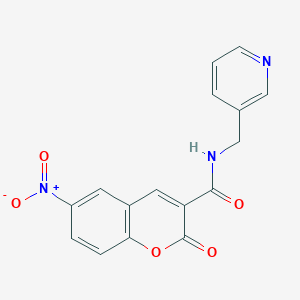

“N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . Recent advances in trifluoromethylation of carbon-centered radical intermediates have also been reported .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often introduced through trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

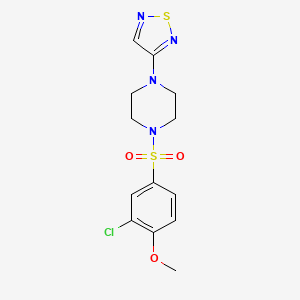

Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They are valuable synthetic targets and are used in the construction of fluorinated pharmacons .Aplicaciones Científicas De Investigación

- The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide serves as a precursor for introducing the trifluoromethyl moiety into organic molecules. Researchers explore its use in radical trifluoromethylation reactions, where it participates in carbon-centered radical intermediates .

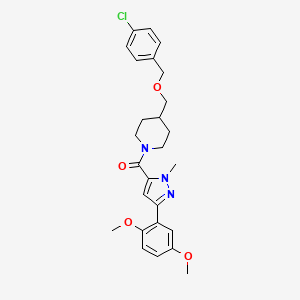

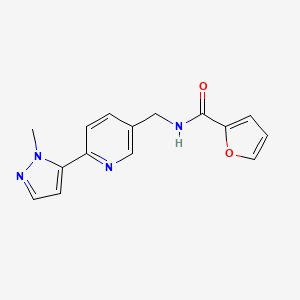

- Derivatives of this compound exhibit promising antibacterial properties. Specifically, N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and evaluated. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .

- Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and versatile building blocks. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide can serve as a precursor for TFMKs. These compounds find applications in drug discovery, especially when fluorinated pharmacons are desired. Researchers investigate their potential as enzyme inhibitors, ligands, and bioactive molecules .

Trifluoromethylation Reactions

Antibacterial Activity

Fluorinated Pharmaceuticals

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXNRUAKCIHBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392162.png)

![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)

![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)

![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)

![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)